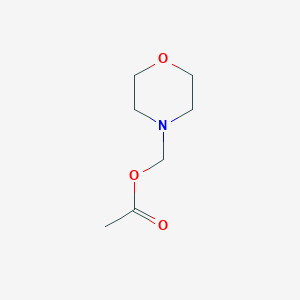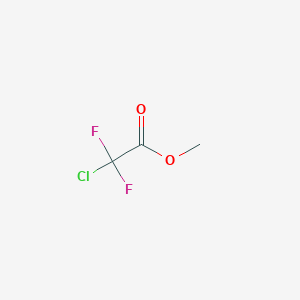
Clorodifluoroacetato de metilo
Descripción general
Descripción
Methyl chlorodifluoroacetate is a trifluoromethylating agent.
Aplicaciones Científicas De Investigación
Bloques de construcción fluorados
El clorodifluoroacetato de metilo se utiliza como bloque de construcción fluorado en la industria química . Los compuestos fluorados son conocidos por su alta estabilidad térmica y química, lo que los hace útiles en una variedad de aplicaciones.
Agente trifluorometilante
Este compuesto actúa como un agente trifluorometilante . Los grupos trifluorometilo a menudo se introducen en moléculas orgánicas para modificar sus propiedades, como aumentar su lipofilicidad o estabilidad metabólica.
Preparación de 2,2-Difluoro-3-Hidroxiésteres
El this compound se ha utilizado en la preparación de 2,2-difluoro-3-hidroxiésteres . Estos compuestos son intermediarios importantes en la síntesis orgánica, particularmente en la industria farmacéutica.
Preparación de gem-Difluorociclopropano
Otra aplicación del this compound es en la preparación de gem-difluorociclopropano . Este compuesto es un bloque de construcción útil en la síntesis orgánica, especialmente en la creación de moléculas bioactivas.
Investigación en química atmosférica
En la investigación en química atmosférica, se han estudiado las reacciones en fase gaseosa de los átomos de cloro con el this compound . Comprender estas reacciones puede ayudar a los científicos a predecir el destino ambiental de este compuesto.
Industria química
En la industria química, el this compound se utiliza en la producción de otras sustancias químicas . Su estructura y reactividad únicas lo convierten en un material de partida valioso para una variedad de reacciones químicas.
Safety and Hazards
Direcciones Futuras
Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
Mecanismo De Acción
Target of Action
Methyl chlorodifluoroacetate is a trifluoromethylating agent
Mode of Action
This can alter the properties of the target molecule, such as its reactivity, stability, and polarity .
Biochemical Pathways
It has been used in the preparation of 2,2-difluoro-3-hydroxyesters and gem-difluorocyclopropane , indicating its role in the synthesis of these compounds.
Result of Action
The results of Methyl chlorodifluoroacetate’s action are primarily seen in its role as a trifluoromethylating agent. It can introduce a trifluoromethyl group into a variety of organic compounds, altering their properties and potentially their biological activity .
Propiedades
IUPAC Name |
methyl 2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPLMYXZJKHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061742 | |
| Record name | Methyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-87-0 | |
| Record name | Methyl 2-chloro-2,2-difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl chlorodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the atmospheric fate of methyl chlorodifluoroacetate?
A: [] Methyl chlorodifluoroacetate (MCDFA) reacts with chlorine atoms in the atmosphere. This reaction leads to the formation of chlorofluoroacetic acid (CF2ClC(O)OH) with a yield of approximately 34%. The primary pathway for this formation involves the reaction of alkoxy radicals (formed after H-atom abstraction by Cl) with oxygen (O2).
Q2: How does the atmospheric reactivity of methyl chlorodifluoroacetate compare to ethyl chlorodifluoroacetate?
A: [] While both MCDFA and ethyl chlorodifluoroacetate (ECDFA) react with chlorine atoms in the atmosphere, the rate coefficient for ECDFA is significantly higher. This means ECDFA is removed from the atmosphere more quickly than MCDFA. Interestingly, the yield of chlorofluoroacetic acid is also significantly higher for ECDFA (86%) compared to MCDFA (34%). This difference is attributed to the dominant degradation pathway for each compound: O2 reaction for MCDFA and α-ester rearrangement for ECDFA.
Q3: Can methyl chlorodifluoroacetate be used to introduce trifluoromethyl groups into molecules?
A: [, , ] Yes, methyl chlorodifluoroacetate can act as a convenient trifluoromethylating agent in organic synthesis. For example, it can be used in the presence of potassium fluoride (KF) and copper iodide (CuI) to introduce a trifluoromethyl group onto an aryl iodide, as demonstrated in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate.
Q4: Are there alternative methods for generating difluorocarbene from methyl chlorodifluoroacetate?
A: [, ] Yes, besides using methyl chlorodifluoroacetate as a trifluoromethylating agent, it can also be used as a precursor for generating difluorocarbene. One method involves decomposition by alkali metal halides. Another approach utilizes an electrochemical, nickel-catalyzed Reformatsky reaction with MCDFA.
Q5: What is known about the structure of methyl chlorodifluoroacetate?
A: [] The microwave spectrum of MCDFA has been studied, providing information about its structure. The study revealed details about the methyl internal rotation and chlorine nuclear electric quadrupole coupling within the MCDFA molecule.
Q6: Can methyl chlorodifluoroacetate be used to make polymers?
A: [] Yes, chlorodifluoroacetaldehyde, a precursor to MCDFA, can be polymerized to create polychlorodifluoroacetaldehyde. This polymer can exist in both crystalline and amorphous forms, depending on the polymerization conditions. The thermal stability of the polymer can be improved by end-capping with acetylation.
Q7: Can methyl chlorodifluoroacetate be used in the synthesis of pharmaceutically relevant compounds?
A: [] Yes, MCDFA can be employed in multistep synthesis to create compounds with potential pharmaceutical applications. For example, it is utilized in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide, which may have potential use as a pharmaceutical agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


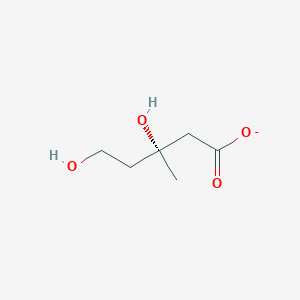

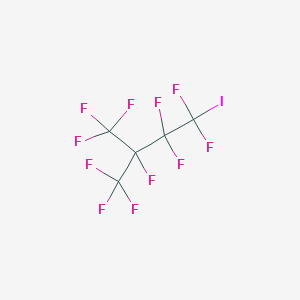
![Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate](/img/structure/B75425.png)

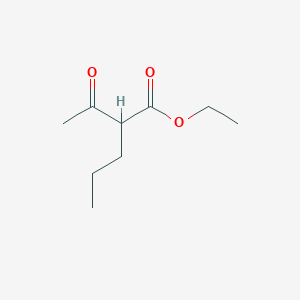

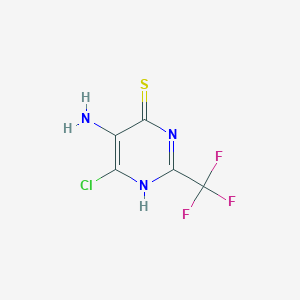

![2'-Nitro-[1,1'-biphenyl]-4-amine](/img/structure/B75435.png)
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)
